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Introduction

2-Chloro-6-ethoxy-3-phenylquinoline is a substituted quinoline, a heterocyclic scaffold of

significant interest in medicinal chemistry and materials science. Quinoline derivatives are

known for a wide range of biological activities, making their synthesis and characterization a

crucial aspect of drug discovery and development. Accurate structural elucidation and purity

assessment are paramount, and for this, a multi-faceted spectroscopic approach is

indispensable. This guide provides a comprehensive analysis of the core spectroscopic data for

2-Chloro-6-ethoxy-3-phenylquinoline, offering insights into its ¹H NMR, ¹³C NMR, Mass

Spectrometry (MS), and Infrared (IR) profiles. The causality behind spectral features is

explained to provide researchers, scientists, and drug development professionals with a robust

framework for identifying and characterizing this molecule.

Molecular Identity and Physicochemical Properties
A precise understanding of the molecular structure is the foundation for interpreting

spectroscopic data. The key identifiers and properties for 2-Chloro-6-ethoxy-3-

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 11 Tech Support

https://www.benchchem.com/product/b1486429?utm_src=pdf-interest
https://www.benchchem.com/product/b1486429?utm_src=pdf-body
https://www.benchchem.com/product/b1486429?utm_src=pdf-body
https://www.benchchem.com/product/b1486429?utm_src=pdf-body
https://www.benchchem.com/product/b1486429?utm_src=pdf-body
https://www.benchchem.com/product/b1486429?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1486429?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


phenylquinoline are summarized below.

Property Value Source

CAS Number 1031928-18-3

Molecular Formula C₁₇H₁₄ClNO [1]

Molecular Weight 283.75 g/mol

Monoisotopic Mass 283.0764 Da [1]

SMILES String
CCOc1ccc2nc(Cl)c(cc2c1)-

c3ccccc3

Structural Elucidation via Spectroscopic Analysis
The following sections detail the expected spectroscopic signatures of 2-Chloro-6-ethoxy-3-
phenylquinoline. While direct experimental spectra for this specific compound are not widely

published, the following data are predicted based on established principles and analysis of

structurally related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of

an organic molecule.

Proton NMR (¹H NMR) provides information on the number of distinct proton environments and

their neighboring protons. The electron-donating ethoxy group and the anisotropic effects of the

phenyl and quinoline ring systems significantly influence the chemical shifts.

Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 11 Tech Support

https://www.benchchem.com/product/b1486429?utm_src=pdf-body
https://pubchemlite.lcsb.uni.lu/e/compound/39346031
https://pubchemlite.lcsb.uni.lu/e/compound/39346031
https://www.benchchem.com/product/b1486429?utm_src=pdf-body
https://www.benchchem.com/product/b1486429?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1486429?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Proton
Assignment

Predicted
Chemical Shift
(δ, ppm)

Predicted
Multiplicity

Predicted
Coupling
Constant (J,
Hz)

Rationale

H-5 8.0 - 8.2 d J ≈ 9.0 Hz

Deshielded
proton on the
quinoline ring,
ortho to the
nitrogen.

H-7 7.3 - 7.5 dd J ≈ 9.0, 2.5 Hz
Coupled to both

H-5 and H-8.

H-8 7.1 - 7.3 d J ≈ 2.5 Hz

Meta-coupled to

H-7, influenced

by the adjacent

ethoxy group.

H-4 7.9 - 8.1 s -

Singlet due to

the absence of

adjacent protons.

Phenyl H (ortho) 7.6 - 7.8 m -

Influenced by

proximity to the

quinoline ring

and C-Cl bond.

Phenyl H (meta,

para)
7.4 - 7.6 m -

Overlapping

multiplets for the

remaining phenyl

protons.

-OCH₂CH₃ 4.1 - 4.3 q J ≈ 7.0 Hz

Methylene

protons of the

ethoxy group,

split by the

methyl protons.
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| -OCH₂CH₃ | 1.4 - 1.6 | t | J ≈ 7.0 Hz | Methyl protons of the ethoxy group, split by the

methylene protons. |

Caption: Molecular structure of 2-Chloro-6-ethoxy-3-phenylquinoline.

Carbon NMR (¹³C NMR) is used to determine the number of non-equivalent carbon atoms. The

chemical shifts are indicative of the electronic environment of each carbon.

Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 11 Tech Support

https://www.benchchem.com/product/b1486429?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1486429?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Carbon Assignment
Predicted Chemical Shift
(δ, ppm)

Rationale

C-2 158 - 162
Carbon bearing the
chlorine atom,
significantly deshielded.

C-3 135 - 138
Quaternary carbon attached to

the phenyl group.

C-4 128 - 132 Aromatic CH.

C-4a 146 - 149
Quaternary carbon at the ring

junction.

C-5 130 - 133 Aromatic CH.

C-6 155 - 158

Carbon attached to the

electron-donating ethoxy

group.

C-7 122 - 125 Aromatic CH.

C-8 105 - 108
Aromatic CH, shielded by the

ethoxy group.

C-8a 125 - 128
Quaternary carbon at the ring

junction, adjacent to nitrogen.

Phenyl C (ipso) 138 - 141

Quaternary carbon of the

phenyl ring attached to the

quinoline.

Phenyl C (ortho, meta, para) 127 - 130
Overlapping signals for the

remaining phenyl carbons.

-OCH₂CH₃ 63 - 66
Methylene carbon of the

ethoxy group.

| -OCH₂CH₃ | 14 - 16 | Methyl carbon of the ethoxy group. |
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Mass Spectrometry (MS): Molecular Weight and
Fragmentation
Mass spectrometry provides the exact molecular weight and, through fragmentation analysis,

offers further structural confirmation. For 2-Chloro-6-ethoxy-3-phenylquinoline, the presence

of a chlorine atom is a key diagnostic feature due to its isotopic distribution (³⁵Cl:³⁷Cl ≈ 3:1).

Predicted Mass Spectrometry Data

Ion/Adduct Predicted m/z

[M]⁺ 283.07585

[M+H]⁺ 284.08368

[M+Na]⁺ 306.06562

| [M+K]⁺ | 322.03956 |

Data predicted using advanced algorithms.[1]

A prominent M+2 peak at approximately one-third the intensity of the molecular ion peak is

expected, confirming the presence of a single chlorine atom.

[C17H14ClNO]+.
m/z = 283/285

[M-C2H4]+.
m/z = 255/257- C2H4 (ethylene)

[M-C2H5O]+.
m/z = 238/240

- C2H5O.

[M-Cl]+.
m/z = 248

- Cl.

Click to download full resolution via product page

Caption: Plausible mass spectrometry fragmentation pathway.
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Infrared (IR) Spectroscopy: Functional Group
Identification
IR spectroscopy is a rapid method for identifying the functional groups present in a molecule

based on the absorption of infrared radiation.

Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Functional Group

3100 - 3000 C-H stretch
Aromatic (Quinoline,
Phenyl)

2980 - 2850 C-H stretch Aliphatic (Ethoxy)

1620 - 1580 C=C / C=N stretch Aromatic Rings

1250 - 1200 C-O stretch Aryl Ether

| 850 - 750 | C-Cl stretch | Aryl Halide |

The spectrum is expected to be complex in the fingerprint region (below 1500 cm⁻¹) due to the

various bending vibrations of the substituted aromatic system.

Generalized Experimental Protocols
To ensure data integrity and reproducibility, standardized experimental procedures are

essential.

NMR Data Acquisition
Sample Preparation: Dissolve 5-10 mg of purified 2-Chloro-6-ethoxy-3-phenylquinoline in

approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane

(TMS) in a 5 mm NMR tube.[2]

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. Use a

standard 30° pulse width, a relaxation delay of 1-2 seconds, and acquire 16-32 scans for

adequate signal-to-noise.[2]
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¹³C NMR Acquisition: On the same instrument, acquire the ¹³C spectrum. A relaxation delay

of 2-5 seconds and a higher number of scans (e.g., 1024-4096) are typically required to

obtain a good signal-to-noise ratio.[2]

Mass Spectrometry (High-Resolution)
Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable

solvent like methanol or acetonitrile.

Data Acquisition: Infuse the sample into a high-resolution mass spectrometer (e.g., Q-TOF or

Orbitrap) using electrospray ionization (ESI) in positive ion mode. Scan a mass range that

encompasses the expected molecular weight (e.g., m/z 100-500).

IR Spectroscopy (ATR)
Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an

Attenuated Total Reflectance (ATR) accessory.

Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FT-IR)

spectrometer over a range of 4000-400 cm⁻¹. Acquire a background spectrum of the clean

ATR crystal for correction.[2]
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Synthesis & Purification

Spectroscopic Analysis

Data Interpretation

Chemical Synthesis

Purification
(Recrystallization/Chromatography)

NMR (1H, 13C) Mass Spectrometry (HRMS) IR (ATR-FTIR)

Spectral Interpretation

Structure & Purity Confirmation
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Caption: General workflow for synthesis and spectroscopic characterization.

Conclusion
The comprehensive spectroscopic analysis outlined in this guide provides a powerful and self-

validating system for the structural confirmation of 2-Chloro-6-ethoxy-3-phenylquinoline. The

combination of ¹H and ¹³C NMR maps the complete carbon-hydrogen framework, while high-

resolution mass spectrometry confirms the elemental composition and molecular weight, with

the characteristic isotopic pattern of chlorine serving as a crucial validation point. Infrared

spectroscopy corroborates the presence of key functional groups. Together, these techniques
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provide an unambiguous fingerprint of the molecule, essential for quality control, reaction

monitoring, and further investigation in drug development and chemical research.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 10 / 11 Tech Support

https://www.benchchem.com/product/b1486429?utm_src=pdf-body
https://pubchemlite.acs.org/compound/2-chloro-6-ethoxy-3-phenylquinoline_1031928-18-3
https://www.benchchem.com/product/b1486429?utm_src=pdf-custom-synthesis
https://pubchemlite.lcsb.uni.lu/e/compound/39346031
https://pubchemlite.lcsb.uni.lu/e/compound/39346031
https://pdf.benchchem.com/1361/Spectroscopic_and_Synthetic_Profile_of_7_Chloro_6_nitroquinoline_A_Technical_Guide.pdf
https://www.benchchem.com/product/b1486429#spectroscopic-data-of-2-chloro-6-ethoxy-3-phenylquinoline
https://www.benchchem.com/product/b1486429#spectroscopic-data-of-2-chloro-6-ethoxy-3-phenylquinoline
https://www.benchchem.com/product/b1486429#spectroscopic-data-of-2-chloro-6-ethoxy-3-phenylquinoline
https://www.benchchem.com/product/b1486429#spectroscopic-data-of-2-chloro-6-ethoxy-3-phenylquinoline
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1486429?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1486429?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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